molecular formula C14H18BrNO2 B1401599 Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate CAS No. 1403257-13-5

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate

Cat. No. B1401599
M. Wt: 312.2 g/mol
InChI Key: YBBXULJSSAONMU-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

A solution of methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate (1 g, 3.22 mmol), Cs2CO3 (2.10 g, 6.45 mmol) and methyl iodide (2.3 g, 16.12 mmol) in acetonitrile (15 mL) was heated at 80° C. for 14 h. After complete consumption of starting material reaction mixture was filtered. The filtrate was concentrated and the obtained residue was purified by column chromatography to provide the desired compound (0.9 g, 86%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:13][CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[C:19]([O-])([O-])=O.[Cs+].[Cs+].CI>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([N:13]([CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH3:19])[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)NC1CCCC1
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2.3 g
Type
reactant
Smiles
CI
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)N(C)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.